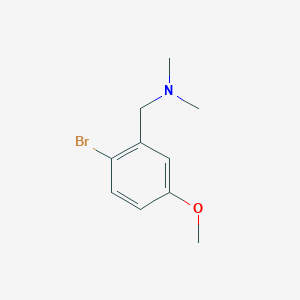

2-Bromo-5-methoxy-N,N-dimethylbenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-12(2)7-8-6-9(13-3)4-5-10(8)11/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYPJJLCQWNEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397344 | |

| Record name | 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10126-37-1 | |

| Record name | 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-5-methoxy-N,N-dimethylbenzylamine (CAS No. 10126-37-1)

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine, a substituted benzylamine with significant potential as a versatile intermediate in synthetic and medicinal chemistry. The document delineates its physicochemical properties, provides a detailed, validated protocol for its synthesis, and explores its characteristic reactivity. The unique molecular architecture, featuring an aryl bromide, a methoxy ether, and a tertiary amine, presents a trifecta of functionalities that enable its use in a wide array of chemical transformations, particularly in the construction of complex molecular scaffolds for drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic utility of this valuable building block.

Introduction: A Multifunctional Scaffolding for Chemical Innovation

Substituted benzylamines are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] The compound this compound (CAS No. 10126-37-1) is a notable member of this class, distinguished by the strategic placement of three key functional groups on a single benzene ring.[2]

The inherent value of this molecule lies in the interplay of its components:

-

Aryl Bromide : The bromine atom serves as a highly effective synthetic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

-

Methoxy Group : As an electron-donating group, the methoxy substituent modulates the electronic properties of the aromatic ring, influencing its reactivity and the binding interactions of its derivatives with biological targets.[2] Its presence is a common feature in many approved pharmaceutical drugs.[2]

-

Tertiary Amine : The N,N-dimethylbenzylamine moiety provides a basic and nucleophilic center, which can be crucial for tuning solubility, forming salts, or participating in further chemical reactions.[3]

This guide offers a detailed examination of this compound, from its fundamental properties to its synthesis and potential applications, providing a robust resource for laboratory and developmental use.

Physicochemical Properties and Characterization

A precise understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 10126-37-1 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₄BrNO | [3][4][5] |

| Molecular Weight | 244.13 g/mol | [2][5] |

| Appearance | Clear liquid | [4] |

| Purity | Typically ≥95-97% | [4][6][7] |

| Synonyms | (2-Bromo-5-methoxy-benzyl)-dimethyl-amine, 1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine | [3][6] |

| InChI Key | KMYPJJLCQWNEKN-UHFFFAOYSA-N | [2] |

Spectroscopic Profile

Structural elucidation relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly detailed, its profile can be confidently predicted based on analogous structures like 2-Bromo-N,N-dimethylbenzylamine.[2][8]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, whose chemical shifts are influenced by the bromine and methoxy groups.[2] A singlet for the benzylic methylene (-CH₂-) protons would appear, as well as a characteristic upfield singlet for the six protons of the two N-methyl (-N(CH₃)₂) groups.[2] The methoxy group would present as a sharp singlet around 3.8-3.9 ppm.[9]

-

¹³C NMR Spectroscopy : The carbon spectrum will display signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity.[2] Additional signals will correspond to the methylene carbon, the two equivalent N-methyl carbons, and the methoxy carbon.

-

FTIR Spectroscopy : The infrared spectrum will be characterized by key absorption bands. These include C-H stretching from the benzene ring and the methylene group, C-C stretching within the aromatic ring, and the C-N stretching of the dimethylamino group.[2][8] Crucially, strong asymmetric and symmetric C-O-C stretching bands will confirm the presence of the methoxy ether functionality.[2]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several reliable routes. The most direct and industrially scalable approach is the nucleophilic substitution of a suitable benzyl halide with dimethylamine.

Recommended Synthesis Protocol: Amination of 2-Bromo-5-methoxybenzyl bromide

This protocol describes a robust method for preparing the title compound from the commercially available precursor 2-Bromo-5-methoxybenzyl bromide.[10][11] The procedure is adapted from established methods for the synthesis of similar N,N-dimethylbenzylamines.[8]

Materials:

-

2-Bromo-5-methoxybenzyl bromide (1.0 eq)

-

Dimethylamine solution (e.g., 33% in Ethanol or 2M in THF) (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-methoxybenzyl bromide (1.0 eq) in dichloromethane (approx. 0.1 M concentration).

-

Rationale: DCM is an excellent solvent for the starting material and is relatively unreactive under these conditions, facilitating a homogeneous reaction mixture.

-

-

Amine Addition: Cool the solution in an ice bath to 0 °C. Add the dimethylamine solution (1.5 eq) dropwise over 15-20 minutes.

-

Rationale: Using a slight excess of the amine ensures complete consumption of the benzyl bromide starting material. The dropwise addition at low temperature helps to control the exothermicity of the reaction.

-

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 6-12 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is no longer visible.

-

Work-up and Neutralization: Upon completion, quench the reaction by adding a 10% aqueous solution of NaHCO₃. Stir for 15 minutes.

-

Rationale: This step neutralizes the hydrobromide salt of dimethylamine formed as a byproduct, facilitating the extraction of the free amine product into the organic layer.[8]

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with saturated brine.

-

Rationale: Washing removes water-soluble impurities and salts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Rationale: Column chromatography is essential to remove any unreacted starting materials or side products, yielding the final compound with high purity.

-

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Synthetic Utility

The true value of this compound lies in its capacity to serve as a versatile building block for more complex molecules. Its functional groups provide distinct and orthogonal reactivity.

The aryl bromide is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic elaboration of the molecular scaffold, a common tactic in medicinal chemistry to enhance potency or modify pharmacokinetic profiles.[2] For instance, a Suzuki coupling could introduce a new aryl or heteroaryl ring, while a Sonogashira coupling could append an alkyne functionality for further modification via click chemistry.

The tertiary amine can be quaternized with alkyl halides to form ammonium salts, altering the molecule's solubility and physical properties. This functionality is also relevant in the context of developing receptor modulators or enzyme inhibitors, where the basic nitrogen can form critical ionic interactions with biological targets.[12]

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structure is emblematic of scaffolds used in several areas of drug discovery:

-

CNS Agents: Many centrally acting agents, including serotonin receptor agonists and antagonists, feature substituted benzylamine or phenethylamine cores.[13] The title compound is a valuable precursor for creating libraries of novel compounds to screen for activity at these targets.

-

Antimicrobial Agents: The benzylamine scaffold has been investigated for the development of antifungal and anti-mycobacterial agents.[14][15] The ability to easily diversify the structure via the bromide handle makes it a useful platform for structure-activity relationship (SAR) studies.

-

Enzyme Inhibitors: Substituted benzylamines are known to inhibit key enzymes like monoamine oxidase (MAO) and 17β-hydroxysteroid dehydrogenase.[1][12] This compound provides a starting point for designing novel inhibitors for various therapeutic targets.

Safety and Handling

As with any halogenated amine, proper safety protocols are essential when handling this compound.[3]

-

Personal Protective Equipment (PPE): Always wear safety goggles conforming to EN166 (EU) or NIOSH (US) standards, impervious gloves, and a lab coat.[16]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place in a tightly sealed container.[4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Consult the material safety data sheet (MSDS) for comprehensive safety and handling information before use.[16]

Conclusion

This compound is a synthetically valuable and versatile chemical intermediate. Its trifunctional nature—an aryl bromide for cross-coupling, a methoxy group for electronic modulation, and a tertiary amine for physicochemical tuning—makes it an attractive building block for constructing diverse and complex molecular libraries. The straightforward and robust synthetic protocol outlined in this guide provides a reliable pathway for its preparation, empowering researchers in medicinal chemistry, organic synthesis, and materials science to unlock its full potential in their respective fields.

References

- Process for producing 2-bromo-5-methoxybenzyl bromide.

-

Lewis Acid-Catalyzed Reductive Amination of Aldehydes and Ketones with N,N-Dimethylformamide as Dimethylamino Source, Reductant and Solvent . ResearchGate. [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 . PubMed Central. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride . ACS Publications. [Link]

-

Synthesis of 2-bromo-5-methoxybenzoic acid . PrepChem.com. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry . Walsh Medical Media. [Link]

-

Reductive amination . Wikipedia. [Link]

-

Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics . PubMed. [Link]

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties . The Open Medicinal Chemistry Journal. [Link]

-

Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO), and W . DocsDrive. [Link]

- Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy . DEA.gov. [Link]

-

2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine . NCBI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 10126-37-1: this compound [cymitquimica.com]

- 4. This compound, CasNo.10126-37-1 BOC Sciences United States [bocscichem.lookchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Benzenemethanamine, 2-bromo-5-methoxy-N,N-dimethyl- [cymitquimica.com]

- 8. docsdrive.com [docsdrive.com]

- 9. dea.gov [dea.gov]

- 10. biosynth.com [biosynth.com]

- 11. 2-溴-5-甲氧基溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 16. echemi.com [echemi.com]

physical and chemical properties of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine

An In-depth Technical Guide to 2-Bromo-5-methoxy-N,N-dimethylbenzylamine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and synthetic research, the strategic functionalization of aromatic scaffolds is paramount for the development of novel chemical entities with tailored properties. This compound is a compound that embodies this principle, integrating three distinct and synthetically valuable functional groups: an aryl bromide, a methoxy ether, and a tertiary amine. This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic signature, synthetic pathways, and reactivity. It is intended for researchers, scientists, and drug development professionals who can leverage this molecule as a versatile building block in their synthetic endeavors.

Molecular Structure and Core Properties

The unique chemical behavior of this compound stems from the electronic interplay between its constituent functional groups. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, the methoxy group modulates the electronic properties of the aromatic ring, and the tertiary amine acts as a key basic and nucleophilic center.[1]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. While some physical properties like melting point and solubility are not extensively reported in public literature, the available data provides a solid foundation for its handling and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 10126-37-1 | [1][2] |

| Molecular Formula | C₁₀H₁₄BrNO | [2] |

| Molecular Weight | 244.13 g/mol | [2][3] |

| Boiling Point | 269.5 °C at 760 mmHg | [4][5] |

| Density | 1.311 g/cm³ | [4] |

| Flash Point | 116.8 °C | [4] |

| Purity | ≥95% | [3] |

| Physical State | Not specified (often an oil or low-melting solid) | [4] |

| Solubility | No data available | [4] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of organic molecules. While specific, published spectra for this exact compound are scarce, a robust profile can be predicted based on the analysis of its functional groups and data from closely related analogs.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most powerful tool for elucidating the carbon-hydrogen framework.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, benzylic, and N-methyl protons. The electron-donating methoxy group will influence the chemical shifts of the aromatic protons.[1]

-

¹³C NMR: The carbon spectrum will show characteristic resonances for the aromatic carbons, with the carbon atom bonded to bromine being influenced by the halogen's electronegativity.[1]

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Aromatic C-H | 6.5 - 7.5 | 110 - 140 | Multiplets in the downfield region, influenced by bromo and methoxy substituents.[1] |

| Methoxy (-OCH₃) | ~3.8 | ~55 | Singlet, characteristic of aryl methoxy groups.[6] |

| Benzylic (-CH₂-) | ~3.5 | ~64 | Singlet adjacent to the aromatic ring and nitrogen.[1] |

| N-Methyl (-N(CH₃)₂) | ~2.3 | ~45 | Singlet, upfield due to shielding.[1] |

| C-Br | N/A | ~115 | Influenced by halogen deshielding effects.[1] |

| C-O | N/A | ~160 | Downfield shift due to electronegative oxygen.[6] |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table of Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-N | 1350 - 1000 | Stretching |

| C-O (Methoxy) | 1275-1200 & 1075-1020 | Asymmetric & Symmetric Stretching |

| C-Br | 700 - 500 | Stretching |

| (Data derived from typical vibrational frequencies for these functional groups.)[1] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. A key feature for this compound is the isotopic pattern of bromine.[1] Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak ([M]⁺) will appear as two peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by two mass units. This provides a definitive signature for the presence of a single bromine atom.[1]

Synthesis and Reactivity

The synthesis of this compound can be approached through standard organic transformations. Its reactivity is dominated by the aryl bromide and tertiary amine functionalities.

Proposed Synthetic Protocol

A plausible synthetic route involves the reductive amination of 2-bromo-5-methoxybenzaldehyde. This method provides a direct and efficient pathway to the target tertiary amine.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-bromo-5-methoxybenzaldehyde (1.0 eq) in methanol (MeOH), add aqueous dimethylamine (40% solution, 2.5 eq).

-

Imine Formation: Add titanium(IV) isopropoxide (1.2 eq) dropwise to the solution. Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine/enamine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

-

Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the final product.

Key Chemical Reactions

The presence of the aryl bromide makes the molecule an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[1]

Caption: Diagram of a representative Suzuki cross-coupling reaction.

Exemplary Suzuki Coupling Protocol:

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), an appropriate arylboronic acid (1.1 - 1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 - 0.05 eq).

-

Solvent and Base Addition: Add a solvent mixture (e.g., toluene/ethanol/water) and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).

-

Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified via column chromatography or recrystallization.

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its utility lies in:

-

Medicinal Chemistry: The scaffold can be elaborated via cross-coupling to generate libraries of compounds for screening. The methoxy and dimethylamino groups can influence solubility, metabolic stability, and binding interactions with biological targets.[1]

-

Material Science: Arylamine derivatives are foundational to the development of organic electronic materials, and this compound could serve as a precursor for more complex functional molecules.

-

Proteomics Research: As listed by suppliers, this molecule can be used as a chemical tool or building block in the synthesis of probes or reagents for studying proteins.[2]

Safety and Handling

Proper handling is essential when working with this chemical. The following guidelines are based on available Safety Data Sheets (SDS).[4]

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of aerosols.[4]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[4][7]

-

Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[4]

Note: Specific toxicological and ecological data for this compound are largely unavailable.[4] Therefore, it should be handled with the care afforded to all novel research chemicals, assuming it to be potentially hazardous.

Conclusion

This compound is a highly functionalized and synthetically versatile molecule. Its value lies not in its intrinsic activity but in its potential as a sophisticated building block for creating more complex molecular architectures. The strategic placement of its bromo, methoxy, and dimethylaminomethyl groups provides researchers with multiple avenues for chemical modification, making it a valuable asset in the pursuit of new therapeutics and functional materials. A thorough understanding of its properties, reactivity, and handling is the first step toward unlocking its full synthetic potential.

References

-

10126-37-1_2-溴-5-甲氧基-N,N-二甲基苄胺标准品. (n.d.). CAS标准品网. Retrieved from [Link]

-

Supplementary Information. (n.d.). Beilstein Journals. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. 2-溴-5-甲氧基-N,N-二甲基苄胺_cas号10126-37-1_1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine_分子式_结构式_分子量|C - CAS信息网 [cas-news.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. fishersci.com [fishersci.com]

2-Bromo-5-methoxy-N,N-dimethylbenzylamine molecular structure and weight

An In-Depth Technical Guide to 2-Bromo-5-methoxy-N,N-dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. The document elucidates its molecular structure, physicochemical properties, spectroscopic characteristics, and reactivity. By examining the interplay of its three key functional groups—the aryl bromide, the methoxy ether, and the tertiary amine—this guide offers insights into its application as a scaffold for creating diverse molecular entities. Authored from the perspective of a Senior Application Scientist, this paper synthesizes fundamental chemical principles with practical applications relevant to medicinal chemistry and materials science.

Introduction: A Multifunctional Synthetic Building Block

This compound (CAS No: 10126-37-1) is a substituted aromatic amine that presents a unique combination of functionalities within a single, relatively simple scaffold.[1] The strategic placement of a bromine atom, a methoxy group, and a dimethylaminomethyl group on a benzene ring confers a distinct reactivity profile, making it a valuable starting material for complex molecular synthesis.

The significance of this compound lies in the synergistic utility of its constituent parts:

-

Aryl Bromide : The bromine atom serves as a versatile synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. Halogenation is a common and critical strategy in medicinal chemistry to enhance potency or modify the pharmacokinetic profile of drug candidates.[1]

-

Methoxy Group : As an electron-donating group, the methoxy substituent modulates the electronic properties of the aromatic ring, influencing its reactivity and the binding interactions of its derivatives with biological targets.[1] The methoxy group is a prevalent feature in numerous approved drugs and natural products, where it can impact conformation, solubility, and metabolic stability.[1]

-

Tertiary Amine : The N,N-dimethylbenzylamine moiety provides a basic and nucleophilic center, which can be used for salt formation, quaternization, or to direct metallation reactions. This group is instrumental in modulating the physicochemical properties, such as solubility and pKa, of derivative compounds.

The co-existence of these three functionalities makes this compound a rich platform for synthetic exploration and the development of novel chemical entities for various applications, including drug discovery and materials science.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for substance registration, safety data management, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine | [2][3] |

| CAS Number | 10126-37-1 | [1][4][5] |

| Molecular Formula | C₁₀H₁₄BrNO | [4] |

| Molecular Weight | 244.13 g/mol | [1][4][5] |

| Synonyms | (2-Bromo-5-methoxyphenyl)-N,N-dimethylmethylamine, 4-Bromo-3-[(dimethylamino)methyl]anisole | [5] |

| Boiling Point | 269.5°C at 760 mmHg | [3] |

| InChI Key | KMYPJJLCQWNEKN-UHFFFAOYSA-N | [1] |

Molecular Structure Visualization

The 2D molecular structure is depicted below, illustrating the spatial arrangement of the functional groups on the benzene ring.

Spectroscopic Characterization: A Predictive Analysis

While specific spectral data requires experimental acquisition, the structure of the molecule allows for a robust prediction of its key spectroscopic features. This analysis is fundamental for quality control and structural confirmation during synthesis.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to provide distinct signals for each proton environment.[1]

-

Aromatic Protons : Three protons on the aromatic ring will appear as multiplets in the downfield region (typically δ 6.5-7.5 ppm). The electron-donating methoxy group and electron-withdrawing bromine atom will influence their precise chemical shifts.

-

Methoxy Protons (-OCH₃) : A sharp singlet integrating to three protons is anticipated around δ 3.8 ppm.

-

Benzylic Protons (-CH₂-) : A singlet integrating to two protons, adjacent to the nitrogen and the aromatic ring, is expected.[1]

-

N-Methyl Protons (-N(CH₃)₂) : A singlet integrating to six protons will appear further upfield, characteristic of the dimethylamino group.[1]

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will reveal the unique carbon environments within the molecule.

-

Aromatic Carbons : Six distinct signals are expected in the δ 110-160 ppm region. The carbon attached to the bromine will be influenced by halogen deshielding effects, while the carbon bonded to the methoxy group will be shifted downfield.[1]

-

Other Carbons : Signals for the methoxy carbon, the benzylic carbon, and the two equivalent N-methyl carbons will be present in the upfield region of the spectrum.

-

-

FTIR Spectroscopy : Infrared spectroscopy can confirm the presence of the key functional groups.

-

C-O-C Stretching : Strong bands corresponding to the asymmetric and symmetric stretching of the methoxy ether group are expected.[1]

-

C-H Stretching : Peaks for aromatic and aliphatic C-H bonds will be visible.

-

C-N Stretching : A characteristic stretching frequency for the C-N bond of the tertiary amine will be present.[1]

-

Aromatic C=C Stretching : Bands corresponding to the carbon-carbon stretching within the benzene ring are also anticipated.[1]

-

Synthesis and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Step 1: Formylation of 2-Bromo-5-methoxyaniline This step converts the aniline into an aldehyde, a key intermediate. This can be achieved via a Sandmeyer-type reaction.

-

Dissolve 2-bromo-5-methoxyaniline (1.0 eq) in an aqueous acidic solution (e.g., H₂SO₄/H₂O). Cool the mixture to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution for the formylation step. A mixture of formaldehyde and a copper catalyst can be used.

-

Slowly add the cold diazonium salt solution to the formylation mixture. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

Perform a work-up by extracting the product into an organic solvent (e.g., dichloromethane), washing with water and brine, and drying over anhydrous sodium sulfate.

-

Purify the crude 2-bromo-5-methoxybenzaldehyde by column chromatography.

Step 2: Reductive Amination to Yield the Final Product This step introduces the dimethylaminomethyl group by reacting the aldehyde with dimethylamine in the presence of a mild reducing agent.

-

Dissolve the purified 2-bromo-5-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Add a solution of dimethylamine (2.0 M in THF, 1.5 eq).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. This reducing agent is selective for the iminium intermediate and is compatible with the aldehyde.

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, via silica gel column chromatography.

Applications in Research and Drug Development

The true value of this molecule is realized in its application as a scaffold in medicinal chemistry. The aminopyridine core, a related structure, is a well-established scaffold for developing kinase inhibitors that interact with the ATP-binding site hinge region. [6]By analogy, the substituted benzylamine scaffold provides a three-dimensional vector for exploring chemical space.

-

Fragment-Based Drug Discovery (FBDD) : This compound can serve as a starting fragment or be elaborated into larger molecules for screening campaigns.

-

Combinatorial Chemistry : The aryl bromide allows for the rapid generation of a library of analogs through parallel synthesis using various cross-coupling partners. This is highly efficient for structure-activity relationship (SAR) studies.

-

Development of CNS Agents : The N,N-dimethylbenzylamine structure is found in compounds targeting central nervous system (CNS) receptors. For instance, analogs have been developed as potent and selective agonists for serotonin receptors like 5-HT₂ₐ. [7]* Kinase Inhibitor Synthesis : The scaffold can be used to synthesize inhibitors for various kinases implicated in inflammatory diseases and cancer. [6]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. [2]* Personal Protective Equipment (PPE) : Wear safety goggles, chemical-impermeable gloves, and a lab coat. [2]* Handling : Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation of vapors or mists. Prevent contact with skin and eyes. [2]* Storage : Store in a tightly sealed container in a dry, cool place.

-

Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not discharge to sewer systems. [2] Note: No specific toxicity data is available; therefore, the compound should be treated as potentially hazardous. [2]

Conclusion

This compound is a strategically functionalized molecule that offers significant advantages for chemical synthesis and drug discovery. Its capacity for selective modification at three distinct points—the aryl bromide, the methoxy group, and the tertiary amine—provides researchers with a powerful tool for creating novel compounds with tailored properties. From generating diverse chemical libraries for high-throughput screening to serving as a core scaffold for targeted therapeutics, this compound is a valuable asset for professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem . Source: PubChem, National Center for Biotechnology Information. [Link]

-

10126-37-1_2-溴-5-甲氧基-N,N-二甲基苄胺标准品 - CAS标准品网 (CAS Standard Network) . Source: CAS Standard Network. [Link]

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO . Source: Scientific Electronic Library Online (SciELO). [Link]

-

2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - NCBI . Source: National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 2-溴-5-甲氧基-N,N-二甲基苄胺_cas号10126-37-1_1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine_分子式_结构式_分子量|C - CAS信息网 [cas-news.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

synthesis of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine from 2-bromo-5-methoxybenzaldehyde

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine via Reductive Amination

Introduction

The synthesis of substituted benzylamines is a cornerstone of medicinal chemistry and materials science, providing crucial building blocks for a diverse range of functional molecules. This compound is a valuable intermediate, featuring a synthetically versatile bromine atom for cross-coupling reactions, a methoxy group that modulates electronic properties, and a tertiary amine moiety common in pharmacologically active compounds. This guide provides a detailed, field-proven protocol for the synthesis of this target molecule from its corresponding aldehyde, 2-bromo-5-methoxybenzaldehyde, through the highly efficient and selective method of direct reductive amination.

The narrative emphasizes the causality behind procedural choices, ensuring that the protocol is not merely a list of steps but a self-validating system grounded in established chemical principles.

Core Synthetic Strategy: Direct Reductive Amination

The transformation of an aldehyde to a tertiary amine in the presence of a secondary amine is most effectively achieved through reductive amination. This one-pot reaction proceeds via two key mechanistic stages:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (dimethylamine) on the electrophilic carbonyl carbon of 2-bromo-5-methoxybenzaldehyde. The resulting carbinolamine intermediate rapidly dehydrates to form a highly electrophilic iminium ion.

-

Hydride Reduction: A selective reducing agent then delivers a hydride to the iminium carbon, yielding the final tertiary amine product.

The success of this one-pot strategy hinges on the choice of the reducing agent. It must be potent enough to reduce the iminium ion intermediate but mild enough to avoid the premature reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation. Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it highly selective for iminium ions over aldehydes or ketones.[1][2][3] This remarkable selectivity allows all reactants to be combined at the outset of the reaction, simplifying the procedure and maximizing efficiency.[4]

Mechanistic Pathway

The reaction proceeds through a well-defined sequence of steps, which can be visualized as follows:

Caption: Reaction mechanism for the reductive amination of an aldehyde with a secondary amine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with explanations for each critical step.

Reagents and Materials

| Reagent | CAS No. | Formula | MW ( g/mol ) | Suggested Scale (5.0 mmol) | Equivalents |

| 2-Bromo-5-methoxybenzaldehyde | 7507-86-0 | C₈H₇BrO₂ | 215.04 | 1.08 g | 1.0 |

| Dimethylamine (40% in H₂O) | 124-40-3 | C₂H₇N | 45.08 | ~0.63 mL | 1.1 |

| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | 1.59 g | 1.5 |

| 1,2-Dichloroethane (DCE) | 107-06-2 | C₂H₄Cl₂ | 98.96 | 25 mL | - |

| Saturated Sodium Bicarbonate (aq) | 144-55-8 | NaHCO₃ | 84.01 | As needed | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | As needed | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Methodology

Caption: A streamlined workflow for the synthesis and purification of the target compound.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-methoxybenzaldehyde (1.08 g, 5.0 mmol) in 1,2-dichloroethane (25 mL). The choice of an aprotic solvent like DCE is critical, as STAB is known to be unstable in protic solvents like methanol.[2][5]

-

Amine Addition: To the stirred solution, add the 40% aqueous solution of dimethylamine (~0.63 mL, 5.5 mmol, 1.1 eq.). Stir for 10 minutes. A slight excess of the amine helps drive the iminium ion formation to completion.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 eq.) in several portions over 15 minutes. The addition can be mildly exothermic. An excess of the reducing agent is used to ensure the complete reduction of the intermediate iminium ion.[3]

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.

-

Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate. This step neutralizes any residual acid and hydrolyzes the remaining borohydride reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

-

Drying and Concentration: Combine all organic layers, wash with brine (25 mL) to remove residual water, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

-

Purification: The crude material is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity with ethyl acetate, will effectively separate the product from non-polar impurities and baseline residues.

Conclusion

The direct reductive amination of 2-bromo-5-methoxybenzaldehyde with dimethylamine using sodium triacetoxyborohydride is a highly reliable and efficient method for the synthesis of this compound. The protocol's success is rooted in the exceptional selectivity of the reducing agent, which enables a one-pot procedure under mild, room-temperature conditions. This guide provides researchers and drug development professionals with a robust and well-rationalized framework for obtaining this valuable synthetic intermediate with high purity and yield.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Organic Reaction Data. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]

Sources

Spectroscopic Data for 2-Bromo-5-methoxy-N,N-dimethylbenzylamine: An In-depth Technical Guide

Introduction

2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a substituted aromatic amine with significant potential in synthetic organic chemistry and drug discovery. Its unique combination of a reactive aryl bromide, an electron-donating methoxy group, and a tertiary amine moiety makes it a versatile building block for the synthesis of more complex molecules. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and comparative data from analogous structures.

The molecular structure of this compound is presented below, with key functional groups highlighted. The interplay of these groups dictates the molecule's spectroscopic fingerprint.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established substituent effects and comparison with the experimental data for the closely related analogue, 2-Bromo-N,N-dimethylbenzylamine.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of the title compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The inclusion of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is crucial for accurate chemical shift referencing.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans will be required (typically 128 or more) due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are presented in the table below.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| N(CH₃)₂ | ~2.2 | Singlet | 6H | The six equivalent protons of the two methyl groups attached to the nitrogen atom are expected to appear as a singlet in the upfield region. |

| Ar-CH₂-N | ~3.4 | Singlet | 2H | The two benzylic protons are adjacent to the nitrogen atom and the aromatic ring, resulting in a downfield shift. They are expected to appear as a singlet. |

| OCH₃ | ~3.8 | Singlet | 3H | The three protons of the methoxy group are in a distinct chemical environment and will appear as a sharp singlet. |

| Aromatic-H | 6.7 - 7.5 | Multiplets | 3H | The three aromatic protons will resonate in the downfield region. The electron-donating methoxy group and the electron-withdrawing bromine atom will influence their precise chemical shifts and splitting patterns. |

The introduction of the methoxy group at the 5-position is expected to exert an electron-donating effect, which would typically shift the signals of the ortho and para aromatic protons to a slightly higher field (lower ppm) compared to the unsubstituted analogue.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The predicted chemical shifts for each unique carbon atom are provided below.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| N(CH₃)₂ | ~45 | The methyl carbons of the dimethylamino group are expected in the aliphatic region. |

| OCH₃ | ~56 | The methoxy carbon appears in a characteristic downfield region due to the electronegativity of the attached oxygen. |

| Ar-CH₂-N | ~63 | The benzylic carbon is shifted downfield due to its attachment to the aromatic ring and the nitrogen atom. |

| C-Br | ~115 | The carbon atom directly bonded to the bromine atom is expected to be significantly influenced by the halogen's electronegativity and deshielding effects. |

| Aromatic-C | 110 - 140 | The remaining aromatic carbons will resonate within this typical range, with their specific shifts influenced by the attached substituents. |

| C-O | ~160 | The aromatic carbon bonded to the methoxy group will be significantly deshielded and appear far downfield. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by probing their vibrational modes.

Experimental Protocol for IR Data Acquisition

A typical procedure for obtaining an IR spectrum of the title compound is as follows:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-N | 1350-1000 | Stretching |

| C-O (Methoxy) | 1275-1200 & 1075-1020 | Asymmetric & Symmetric Stretching |

| C-Br | 700-500 | Stretching |

The presence of strong bands corresponding to the C-O stretching of the methoxy group and the C-N stretching of the dimethylamino group, in addition to the aromatic and aliphatic C-H and C=C stretching vibrations, would be key indicators for the successful synthesis of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions.

-

Molecular Ion Peak ([M]⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two peaks of nearly equal intensity at m/z = 243 and m/z = 245, corresponding to [C₁₀H₁₄⁷⁹BrNO]⁺ and [C₁₀H₁₄⁸¹BrNO]⁺, respectively.

-

Major Fragmentation Pathways: A probable and significant fragmentation pathway involves the benzylic cleavage, leading to the loss of the dimethylamino group. This would result in a prominent fragment ion.

Caption: Proposed major fragmentation pathway in the mass spectrum.

Conclusion

The spectroscopic data presented in this guide, including predicted NMR chemical shifts, expected IR absorption frequencies, and anticipated mass spectral fragmentation patterns, provide a comprehensive framework for the characterization of this compound. While experimental verification is always the gold standard, this detailed analysis, based on established principles and data from closely related compounds, offers researchers, scientists, and drug development professionals a reliable reference for identifying and confirming the structure of this versatile chemical intermediate. The provided experimental protocols serve as a practical starting point for acquiring high-quality spectroscopic data in a laboratory setting.

References

-

Mahmud, T., et al. (2007). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)₄ and W(CO)₄. Journal of Applied Sciences, 7(9), 1347-1350. Retrieved from [Link][1][2]

-

U.S. Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Retrieved from [Link][3][4]

Sources

Navigating the Solution: A Technical Guide to the Solubility of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine in Common Organic Solvents

Abstract

2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a substituted aromatic amine with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This in-depth technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of pre-existing data, this guide provides a robust framework for researchers, scientists, and drug development professionals to predict and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on molecular structure, offer qualitative predictions, and present detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination.

Introduction: The Significance of Solubility

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in a given solvent system. For a research chemical like this compound, understanding its solubility profile is essential for:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in solution.

-

Purification Processes: Techniques such as crystallization and chromatography are fundamentally reliant on differential solubility.

-

Formulation Development: In the context of drug development, solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide serves as a comprehensive resource, empowering researchers to navigate the challenges posed by the current lack of specific solubility data for this compound.

Physicochemical Properties and Theoretical Solubility Considerations

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrNO | [2] |

| Molecular Weight | 244.13 g/mol | [2] |

| Boiling Point | 269.5°C at 760 mmHg | [1][2] |

| Density | 1.311 g/cm³ | [1] |

The fundamental principle of "like dissolves like" governs solubility, stating that a solute will dissolve best in a solvent that has a similar polarity[3][4]. This compound possesses both polar and non-polar characteristics:

-

Non-polar features: The benzene ring and the two methyl groups on the nitrogen atom contribute to its non-polar character.

-

Polar features: The bromine atom, the methoxy group, and the tertiary amine nitrogen atom introduce polarity to the molecule through dipole-dipole interactions.

Structurally similar compounds, such as N,N-dimethylbenzylamine, are known to be readily soluble in organic solvents like ethanol and ether, while having limited solubility in water[5]. The presence of the bromo and methoxy groups in our target compound will modulate its overall polarity and, consequently, its solubility profile. It is anticipated that the large non-polar surface area will dominate, leading to good solubility in a range of organic solvents.

Predicted Qualitative Solubility Profile

Based on the structural analysis and the solubility of related compounds, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 2. It is crucial to note that these are predictions and should be verified experimentally.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Non-Polar Solvents | ||

| Hexane | Sparingly Soluble to Soluble | The alkyl chain of hexane will interact favorably with the non-polar regions of the molecule. |

| Toluene | Soluble | The aromatic ring of toluene will have favorable π-π stacking interactions with the benzene ring of the solute. |

| Polar Aprotic Solvents | ||

| Dichloromethane (DCM) | Soluble | DCM's moderate polarity can solvate both the polar and non-polar parts of the molecule. |

| Tetrahydrofuran (THF) | Soluble | THF is a good general-purpose solvent for a wide range of organic compounds. |

| Ethyl Acetate | Soluble | The ester group can interact with the polar functionalities of the solute. |

| Acetone | Soluble | The ketone group in acetone can act as a hydrogen bond acceptor for any potential interactions. |

| Polar Protic Solvents | ||

| Methanol | Soluble | The hydroxyl group of methanol can interact with the polar groups of the solute. |

| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent. |

| Water | Insoluble to Very Sparingly Soluble | The large non-polar character of the molecule is likely to outweigh the polar groups, leading to poor aqueous solubility. |

Experimental Protocols for Solubility Determination

Given the absence of published data, the following protocols are provided to enable researchers to determine the solubility of this compound.

Qualitative Solubility Determination (Visual Method)

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (see Table 2)

-

Small test tubes or vials (e.g., 1 dram vials)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add the chosen solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

-

After each addition, cap the test tube and vortex for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Continue adding solvent until the solid completely dissolves or a significant volume of solvent has been added (e.g., 3 mL).

-

Record your observations as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or flasks with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial (enough to ensure undissolved solid remains after equilibration).

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter into a clean vial.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated HPLC or UV-Vis method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for determining solubility.

Caption: Workflow for Qualitative Solubility Determination.

Caption: Workflow for Quantitative Solubility Determination.

Safety and Handling

As a bromo-substituted aromatic amine, this compound should be handled with appropriate safety precautions. While specific toxicity data is limited, it is prudent to assume the compound is harmful if swallowed, in contact with skin, or if inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[1][6][7]. Consult the Safety Data Sheet (SDS) for detailed safety information[1].

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While quantitative data is not currently available in the public domain, the theoretical principles, qualitative predictions, and detailed experimental protocols presented herein will empower researchers to generate the critical data needed for their specific applications. By following the outlined procedures, scientists can confidently and accurately assess the solubility of this compound, facilitating its use in synthesis, purification, and formulation development.

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (URL: [Link])

- N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds. (URL: Not available)

- Experiment: Solubility of Organic & Inorganic Compounds. (URL: Not available)

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: Not available)

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: Not available)

-

solubility experimental methods.pptx - Slideshare. (URL: [Link])

-

N,N-DIMETHYLBENZYLAMINE - Ataman Kimya. (URL: [Link])

-

Water solubility and partitioning behavior of brominated phenols - Oxford Academic. (URL: [Link])

-

N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem. (URL: [Link])

-

N,N-DIMETHYLBENZYLAMINE - Ataman Kimya. (URL: [Link])

- 2 - SAFETY D

-

Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons | Request PDF - ResearchGate. (URL: [Link])

-

2-Bromo-5-methoxy-1,3-dimethylbenzene - LookChem. (URL: [Link])

Sources

The Synthetic Versatility of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine: A Technical Guide for Advanced Organic Synthesis

Abstract

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-5-methoxy-N,N-dimethylbenzylamine emerges as a highly versatile and strategically functionalized building block for researchers, medicinal chemists, and drug development professionals. Its unique trifecta of reactive sites—an aryl bromide amenable to cross-coupling, a directing group for regioselective metalation, and an influential methoxy substituent—offers a powerful toolkit for molecular diversification. This technical guide provides an in-depth exploration of the core applications of this compound, grounded in mechanistic principles and supported by detailed, field-proven experimental protocols.

Introduction: A Molecule of Strategic Importance

This compound (CAS: 10126-37-1) is a substituted toluene derivative whose value lies in the orthogonal reactivity of its functional groups.[1] The aryl bromide serves as a classical handle for palladium-catalyzed cross-coupling reactions, one of the most powerful C-C and C-heteroatom bond-forming methodologies.[2][3] Concurrently, the N,N-dimethylaminomethyl group is a potent ortho-directing group in deprotonative metalation, allowing for precise functionalization adjacent to the directing site.[4][5] The methoxy group, an electron-donating substituent, influences the electronic properties of the aromatic ring, impacting reaction rates and providing a potential site for interaction in biological systems.[4] This guide will dissect these applications, providing both the theoretical framework and practical methodologies for their successful implementation.

Synthesis of the Core Scaffold

The preparation of this compound can be efficiently achieved from commercially available precursors, such as 2-bromo-5-methoxybenzaldehyde. A common and robust method involves reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize this compound from 2-bromo-5-methoxybenzaldehyde.

Materials:

-

2-Bromo-5-methoxybenzaldehyde

-

Dimethylamine solution (e.g., 40% in water or 2.0 M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with 2-bromo-5-methoxybenzaldehyde (1.0 equiv) in DCM, add dimethylamine solution (2.0-2.5 equiv).

-

Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate iminium ion formation. Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

-

Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the title compound as a pure oil or solid.

Application I: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is a prime site for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkyne moieties at the 2-position.[2][3]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is an exceptionally robust method for forming biaryl linkages. The reaction of this compound with various boronic acids or esters provides direct access to complex 2-aryl substituted benzylamines.[6][7]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-(4-methylphenyl)-5-methoxy-N,N-dimethylbenzylamine.

Materials:

-

This compound (1.0 equiv)

-

4-Methylphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

-

In a Schlenk flask, combine this compound, 4-methylphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Summary: Representative Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 70-85 |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 80-95 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 80-90 |

| Note: Yields are illustrative based on analogous substrates and may require optimization.[3][6] |

Application II: Directed ortho-Metalation (DoM)

The N,N-dimethylaminomethyl group is a powerful Directed Metalation Group (DMG). It coordinates to an organolithium base (e.g., n-butyllithium), directing the deprotonation specifically to the adjacent C-6 position.[5] This generates a highly reactive aryllithium intermediate that can be trapped with a wide range of electrophiles, providing a regioselective route to 1,2,3-trisubstituted aromatic compounds that is complementary to classical electrophilic aromatic substitution.

Mechanistic Rationale

The causality for this regioselectivity lies in the formation of a kinetically favored six-membered cyclic pre-lithiation complex. The Lewis basic nitrogen atom of the dimethylamino group coordinates to the lithium cation of the butyllithium aggregate. This proximity effect dramatically lowers the activation energy for deprotonation at the adjacent C-6 proton over any other proton on the ring, leading to the formation of a stable, chelated aryllithium intermediate.

Experimental Protocol: DoM and Electrophilic Quench with an Aldehyde

Objective: To synthesize (2-bromo-6-(hydroxyphenylmethyl)-5-methoxy-phenyl)-N,N-dimethylmethanamine via DoM.

Materials:

-

This compound (1.0 equiv)

-

n-Butyllithium (n-BuLi, 1.1 equiv, e.g., 2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde (1.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon), add a solution of this compound in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise via syringe over 10 minutes. A color change (typically to yellow or orange) indicates formation of the aryllithium. Stir the solution at -78 °C for 1 hour.

-

Add benzaldehyde dropwise to the solution. Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.

-

Quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired substituted alcohol.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. The ability to perform selective transformations at two distinct positions on the aromatic ring—via cross-coupling at the C-Br bond or DoM at the C-H bond ortho to the DMG—provides an elegant and powerful platform for the synthesis of complex, polysubstituted aromatics. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The continued exploration of novel catalysts and electrophiles will further expand the synthetic utility of this versatile building block, enabling the discovery of new chemical entities with significant potential.

References

-

Wikipedia. (2023). Directed ortho metalation. [Link]

- Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.

-

Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]

- Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University.

-

Kantchev, E. A. B., Peh, G.-R., Zhang, C., & Ying, J. Y. (2010). Practical Heck-Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

Zask, A., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

role of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine as a chemical intermediate

An In-depth Technical Guide to the Role of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine as a Chemical Intermediate

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold for Complex Synthesis